molecular formula C10H7ClF3IO2 B14048288 1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14048288
M. Wt: 378.51 g/mol
InChI Key: JWVRYSPIMLSHBM-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IO2 and a molecular weight of 378.51 g/mol This compound is characterized by the presence of a chloro group, an iodo group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-iodo-3-(trifluoromethoxy)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both iodo and trifluoromethoxy groups on the phenyl ring, which imparts distinct reactivity and properties. The combination of these functional groups makes it a valuable compound for various chemical transformations and research applications.

Properties

Molecular Formula

C10H7ClF3IO2

Molecular Weight

378.51 g/mol

IUPAC Name

1-chloro-1-[2-iodo-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IO2/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3

InChI Key

JWVRYSPIMLSHBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)I)Cl

Origin of Product

United States

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